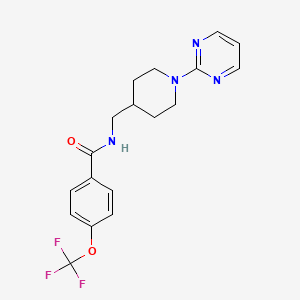
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H19F3N4O2 and its molecular weight is 380.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular structure of this compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H20F3N5O3S |
| Molecular Weight | 393.43 g/mol |
| IUPAC Name | This compound |
| InChI Key | Not available |
This compound features a trifluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as protein kinases and receptors involved in various signaling pathways. The binding affinity and selectivity for these targets determine its pharmacological effects.
- Protein Kinase Inhibition : The compound has been investigated for its potential as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling, and their dysregulation is often implicated in cancer and other diseases. In vitro studies have shown that this compound can inhibit specific kinases, leading to reduced cell proliferation and induction of apoptosis in cancer cell lines .
- Antiparasitic Activity : Research has indicated that derivatives of this compound exhibit antiparasitic properties. For instance, modifications to the chemical structure have shown enhanced activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with the Na+-ATPase activity associated with the parasite .
- Antimicrobial Effects : Some studies suggest that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds suggest potential effectiveness in treating bacterial infections .
Case Studies
Several case studies have explored the biological activity of this compound:
- Cancer Cell Lines : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The study highlighted its mechanism of inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Antiparasitic Activity Evaluation : A series of modified derivatives were tested for their activity against P. falciparum strains with known resistance mutations. The results indicated that certain modifications led to improved potency (EC50 values ranging from 0.025 μM to 0.064 μM), suggesting that structural optimization can enhance therapeutic efficacy .
- In Vivo Efficacy : Animal model studies have shown promising results regarding the oral bioavailability and metabolic stability of this compound, which are critical factors for drug development. These studies indicate that with further optimization, it could serve as a viable candidate for treating malaria or cancer .
Eigenschaften
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c19-18(20,21)27-15-4-2-14(3-5-15)16(26)24-12-13-6-10-25(11-7-13)17-22-8-1-9-23-17/h1-5,8-9,13H,6-7,10-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRRFSCZNZCCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














